molecular formula C20H23FN4O4S2 B2817665 1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1170432-31-1

1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2817665
CAS No.: 1170432-31-1
M. Wt: 466.55
InChI Key: LHCFANNQCALJKD-UHFFFAOYSA-N
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Description

1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel synthetic chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates two pharmacologically prominent moieties: a 1,3,4-thiadiazole ring and a piperidine-2,6-dione group. The 1,3,4-thiadiazole scaffold is a well-documented bioisostere of pyrimidine, a fundamental building block of nucleic acids. This property allows derivatives containing this ring to potentially disrupt DNA replication processes, leading to the inhibition of cancer cell proliferation . Furthermore, the 1,3,4-thiadiazole core, especially when substituted with fluorophenyl groups, has been extensively associated with potent cytotoxic activities against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) models . The integration of a sulfonyl ethyl linker and a piperidine-2,6-dione unit suggests potential for enhanced molecular interactions and modulation of protein degradation pathways, akin to immunomodulatory drugs. This unique combination of structural features makes this compound a valuable candidate for researchers investigating new mechanisms of action in cancer biology, screening for antitumor agents, and studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S2/c21-16-7-2-1-6-15(16)20-23-22-19(30-20)14-5-4-10-24(13-14)31(28,29)12-11-25-17(26)8-3-9-18(25)27/h1-2,6-7,14H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCFANNQCALJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Piperidine moiety : Often included in drug design for its pharmacological properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been noted for its ability to inhibit cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values indicating effective concentration levels.

Cell LineIC50 (µg/mL)
HCT1163.29
H46010

These values suggest that the compound effectively induces apoptosis in cancer cells without affecting normal cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. The compound has shown activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms through which this compound exhibits its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Some derivatives have been shown to interact with DNA, disrupting replication processes.
  • Signal Transduction Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of related thiadiazole compounds:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values as low as 1 µM against specific cancer lines.
  • Antimicrobial Efficacy : Research demonstrated that certain thiadiazole derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating potent antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The compound shares structural motifs with derivatives synthesized by Deshmukh et al., such as the 1,3,4-thiadiazole ring and piperidine-sulfonyl linker. However, key differences include:

  • Substituent on the aromatic ring : The target compound has a 2-fluorophenyl group, whereas analogs in the cited study feature 2-chlorophenyl or 6-fluorobenzo[d]isoxazol-3-yl groups . Fluorine’s electronegativity and smaller atomic radius may confer distinct electronic and steric effects compared to chlorine.
  • Heterocyclic diversity : Deshmukh et al. synthesized derivatives with 1,2,4-triazole and 1,3,4-oxadiazole rings in addition to 1,3,4-thiadiazole . These heterocycles differ in polarity and hydrogen-bonding capacity, influencing target selectivity.

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Aromatic Substituent Key Functional Groups Reported Activity
1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione 1,3,4-Thiadiazole 2-Fluorophenyl Piperidine-2,6-dione, sulfonyl Hypothesized antibacterial
Deshmukh et al. derivative 1 1,3,4-Thiadiazole 2-Chlorophenyl Benzo[d]isoxazol-3-yl, sulfonyl Antibacterial (screened)
Deshmukh et al. derivative 2 1,2,4-Triazole 6-Fluorobenzoisoxazol Piperidine, sulfonyl Antibacterial (screened)
Deshmukh et al. derivative 3 1,3,4-Oxadiazole 2-Chlorophenyl Piperidine, sulfonyl Antibacterial (screened)

Research Findings and Implications

  • Electron-withdrawing substituents : Fluorine’s inductive effect may increase the electron-deficient nature of the thiadiazole ring, enhancing interactions with bacterial targets compared to chlorine .
  • Sulfonyl linkers : These groups likely reduce cytotoxicity by improving solubility, as seen in analogs with reduced hemolytic activity .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including sulfonation, cyclization, and coupling of thiadiazole and piperidine derivatives. Key challenges include:

  • Selectivity: Competing side reactions (e.g., over-sulfonation) require controlled reagent addition and temperature. For example, POCl₃ is used for thiadiazole cyclization but must be added slowly to avoid excessive reactivity .
  • Yield Optimization: Reaction conditions (e.g., reflux at 90°C for 3 hours in POCl₃-mediated steps) and pH adjustments (e.g., ammonia solution for precipitation) are critical for product isolation .
  • Protecting Groups: Piperidine and thiadiazole moieties may require temporary protection during sulfonyl-ethyl coupling to prevent unwanted interactions .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Tips
Thiadiazole FormationPOCl₃, 90°C reflux, pH 8-9 adjustment with NH₃Slow POCl₃ addition
Piperidine CouplingDMF solvent, 60°C, 12 hoursUse anhydrous conditions

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate structural confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and piperidine ring conformations .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the thiadiazole-piperidine junction .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

Example Workflow:

Purify via recrystallization (DMSO/water mixtures are effective ).

Analyze crystallinity with XRD .

Validate functional groups via FT-IR (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be analyzed for the thiadiazole and fluorophenyl moieties?

Answer:
SAR studies should focus on modifying substituents while retaining core pharmacophores:

  • Thiadiazole Modifications: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to assess activity shifts. Evidence shows trifluoromethyl groups enhance target binding in analogous compounds .
  • Piperidine/Sulfonyl Linker: Vary sulfonyl-ethyl chain length to optimize steric compatibility with biological targets .

Table 2: Comparative SAR of Analogous Compounds

CompoundSubstituentsBioactivity (IC₅₀)Key Finding
Thiadiazole Derivative A4-Fluorophenyl12 nM (Kinase X)Fluorine enhances selectivity
Piperidine Derivative B-SO₂CH₂CH₃ linker45 nM (Kinase X)Longer linkers reduce potency

Methodology:

  • In Vitro Assays: Test inhibition of kinases or enzymes (e.g., fluorescence polarization assays) .
  • Molecular Docking: Use software like AutoDock to predict binding modes of substituents .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Validation: Standardize protocols (e.g., buffer pH 6.5 for kinase assays as in ammonium acetate/acetic acid systems ).
  • Purity Analysis: Use HPLC (≥95% purity) to rule out side-product interference .
  • Dose-Response Curves: Repeat experiments with gradient concentrations to confirm EC₅₀/IC₅₀ consistency .

Case Study:
A reported IC₅₀ variation (10 nM vs. 120 nM) for similar compounds was traced to residual DMSO in stock solutions, which inhibited off-target enzymes .

Advanced: What computational approaches are suitable for predicting biological targets and mechanisms?

Answer:

  • Pharmacophore Modeling: Map electrostatic and hydrophobic features of the thiadiazole-piperidine core to identify potential targets (e.g., proteasome inhibitors) .
  • Molecular Dynamics (MD): Simulate binding stability in kinase ATP-binding pockets (e.g., 100-ns simulations to assess hydrogen-bond retention) .
  • ADMET Prediction: Tools like SwissADME predict blood-brain barrier penetration (critical for CNS applications) .

Example Finding:
MD simulations revealed that the sulfonyl-ethyl linker stabilizes interactions with a conserved lysine residue in Kinase X, explaining its potency .

Basic: What are the stability and storage considerations for this compound?

Answer:

  • Degradation Pathways: The sulfonyl group is prone to hydrolysis in aqueous media. Store in anhydrous DMSO at -20°C .
  • Light Sensitivity: Thiadiazole rings may photodegrade; use amber vials for long-term storage .
  • Analytical Monitoring: Periodically check purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Stability Data:

ConditionDegradation (%) After 30 DaysMitigation Strategy
25°C, exposed to air25%Nitrogen atmosphere
-20°C, desiccated<5%Use sealed containers

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